6-吡咯烷基-7-脱氮嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

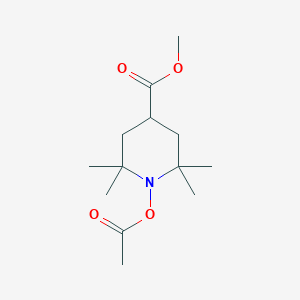

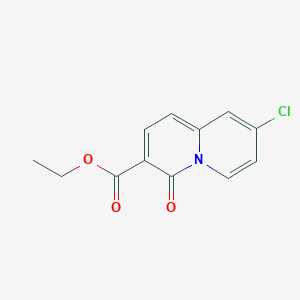

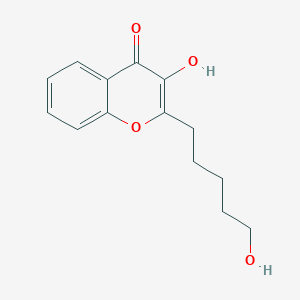

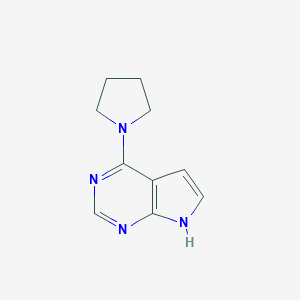

6-Pyrrolidino-7-deazapurine is a compound with the molecular formula C10H12N4 . It is an important analogue of biogenic purine nucleosides and has diverse biological activities . The replacement of the N7 atom with a carbon atom makes the five-membered ring more electron rich and brings a possibility of attaching additional substituents at the C7 position .

Synthesis Analysis

The synthesis of 7-deazapurine ribonucleosides, including C-nucleosides, 2’-C-methyl derivatives, and L-enantiomers, has been reported . Various aspects of convergent nucleoside synthesis such as the Schiff base procedure, the fusion reaction, the metal salt procedures, and the Silyl-Hil have been covered . The synthesis of model 7-deazapurine derivatives related to tubercidin and toyocamycin has also been performed .

Molecular Structure Analysis

The molecular weight of 6-Pyrrolidino-7-deazapurine is 188.23 g/mol . The IUPAC name for this compound is 4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine . The InChI string and the Canonical SMILES for this compound are also available .

Chemical Reactions Analysis

The scope and limitations of glycosylation reactions performed on 7-deazapurines have been discussed . A new C(2)-regioselectivity in the nucleophilic aromatic substitution reactions of 9-alkylated-2,6-diazidopurines and 7-deazapurines with secondary amines has been disclosed .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Pyrrolidino-7-deazapurine include a molecular weight of 188.23 g/mol, XLogP3-AA of 1.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of this compound are 188.106196400 g/mol .

科学研究应用

Protein Kinase Inhibitors

6-Pyrrolidino-7-deazapurine has been used in the design and synthesis of hybrid compounds that act as protein kinase inhibitors . These compounds have shown potent cytotoxic effects against various cancer cell lines . They inhibit the activity of protein kinases, enzymes that catalyze the phosphorylation of biomolecules controlling complex cellular processes such as growth, proliferation, differentiation, motility, and apoptosis .

Anticancer Applications

The compounds derived from 6-Pyrrolidino-7-deazapurine have demonstrated significant anticancer properties . They have been found to arrest cell cycle progression and induce programmed cell death . These compounds modulate multiple cancer cell signaling pathways, which could potentially enhance the effectiveness of anticancer drug development .

C-H Imidation

6-Pyrrolidino-7-deazapurine has been used in C-H imidation reactions . This process involves the regioselective imidation at position 8 in 7-deazapurines, leading to a series of 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives .

Synthesis of New Deazapurine Derivatives

The C-H imidation of 7-deazapurine bases has been used to investigate the regioselectivity and possible use in the synthesis of new deazapurine derivatives for biological activity screening .

Enzyme Inhibitors

Several classes of substituted 7-deazapurine bases, which include 6-Pyrrolidino-7-deazapurine, are inhibitors of protein kinases and other enzymes . This results in therapeutically relevant biological effects .

Anticancer Agents

Many types of 7-deazapurine nucleosides, including those derived from 6-Pyrrolidino-7-deazapurine, have been reported as anticancer agents . These compounds have shown potential in the treatment of various types of cancer .

安全和危害

6-Pyrrolidino-7-deazapurine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Avoid dust formation and do not breathe (dust, vapor, mist, gas) . If swallowed, seek immediate medical assistance .

属性

IUPAC Name |

4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVZVZLDUSNNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403199 |

Source

|

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Pyrrolidino-7-deazapurine | |

CAS RN |

90870-68-1 |

Source

|

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

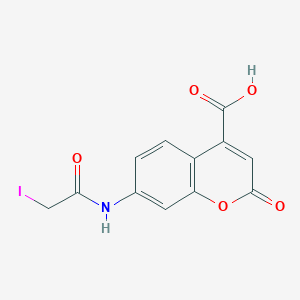

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)